

Lignite vs. Sub-Bituminous Coal: A Comprehensive Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LIGNITE**

Cat. No.: **B1179625**

[Get Quote](#)

A detailed analysis of the properties, performance, and applications of two common types of low-rank coal.

Lignite and sub-bituminous coal represent the lower ranks of coal, characterized by their higher moisture content and lower energy value compared to higher-rank coals like bituminous and anthracite. Despite these characteristics, they are widely utilized in various industrial applications, most notably for electricity generation. This guide provides an objective comparison of their key properties and performance in combustion and gasification processes, supported by experimental data and detailed methodologies.

Key Properties: A Comparative Overview

The fundamental differences between **lignite** and sub-bituminous coal lie in their chemical and physical composition, which are a direct result of the geological pressures and temperatures they have been subjected to over millions of years. Sub-bituminous coal is a transitional stage between the less mature **lignite** and the more mature bituminous coal.[\[1\]](#)

Table 1: Proximate and Ultimate Analysis of **Lignite** and Sub-Bituminous Coal

Property	Lignite	Sub-bituminous Coal
Proximate Analysis (% by weight, as received)		
Moisture Content	30 - 60[2]	10 - 30[2]
Volatile Matter	25 - 35	30 - 40[3]
Fixed Carbon	25 - 35[4][5]	35 - 45[4][5]
Ash Content	5 - 20[6]	4 - 15[6]
Ultimate Analysis (% by weight, dry ash-free)		
Carbon	60 - 75[4][5]	70 - 76[7]
Hydrogen	~5	~5
Oxygen	20 - 30	15 - 20
Nitrogen	~1	~1.5
Sulfur	0.5 - 3[6]	0.5 - 2[6]
Calorific Value (MJ/kg, as received)	10 - 20[2][7]	18 - 26[7]

Performance in Industrial Applications

The differences in their fundamental properties directly impact their performance in applications such as combustion for power generation and gasification for the production of syngas.

Combustion Performance

Combustion is the most common application for both **lignite** and sub-bituminous coal. Key performance indicators include ignition temperature, combustion efficiency, and pollutant emissions.

Ignition and Reactivity: **Lignite**, with its higher volatile matter and moisture content, generally has a lower ignition temperature than sub-bituminous coal.[8] This high reactivity, however, can

also lead to challenges in handling and storage due to a higher risk of spontaneous combustion.^[9]

Combustion Efficiency: The high moisture content in **lignite** leads to a lower net calorific value, as a significant amount of energy is consumed in evaporating the water. This results in lower overall thermal efficiency in power plants compared to when sub-bituminous coal is used.

Pollutant Emissions: The sulfur and nitrogen content in both coal types contributes to the formation of SOx and NOx during combustion. The specific emissions depend on the individual coal deposit. The higher moisture content in **lignite** can sometimes lead to lower NOx formation due to a reduction in flame temperature.

Table 2: Comparative Combustion Performance Data

Parameter	Lignite	Sub-bituminous Coal	Experimental Method
Ignition Temperature (°C)	250 - 400	350 - 500	Thermogravimetric Analysis (TGA)
Burnout Time (s)	Shorter	Longer	Drop Tube Furnace (DTF)
Ash Fouling and Slagging	High tendency	Moderate to High tendency	Ash Fusion Test

Gasification Performance

Gasification is a process that converts carbonaceous materials into a mixture of carbon monoxide, hydrogen, and other gaseous compounds (syngas).

Reactivity: Similar to combustion, the higher reactivity of **lignite** makes it easier to gasify at lower temperatures compared to sub-bituminous coal.

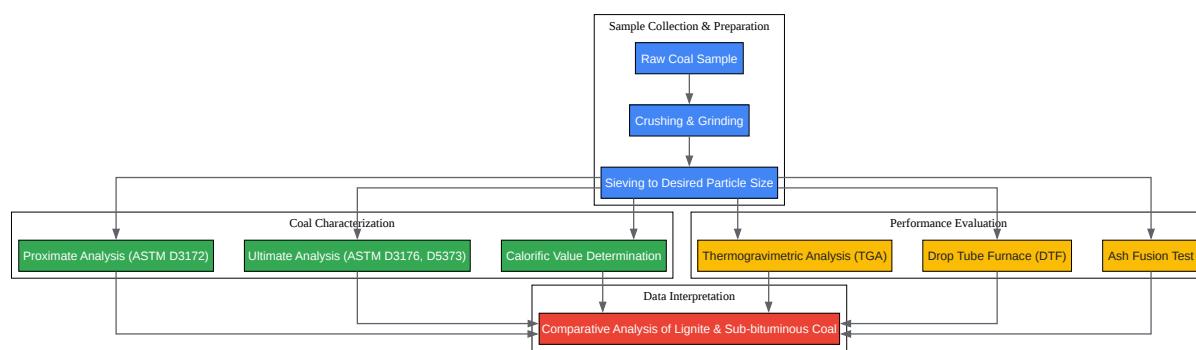
Syngas Quality: The high oxygen and moisture content in **lignite** can result in a lower quality syngas with a higher CO₂ content. Sub-bituminous coal, with its higher carbon and lower oxygen content, typically produces a syngas with a higher heating value.

Experimental Protocols

The data presented in this guide is based on standard analytical techniques for coal characterization and performance evaluation.

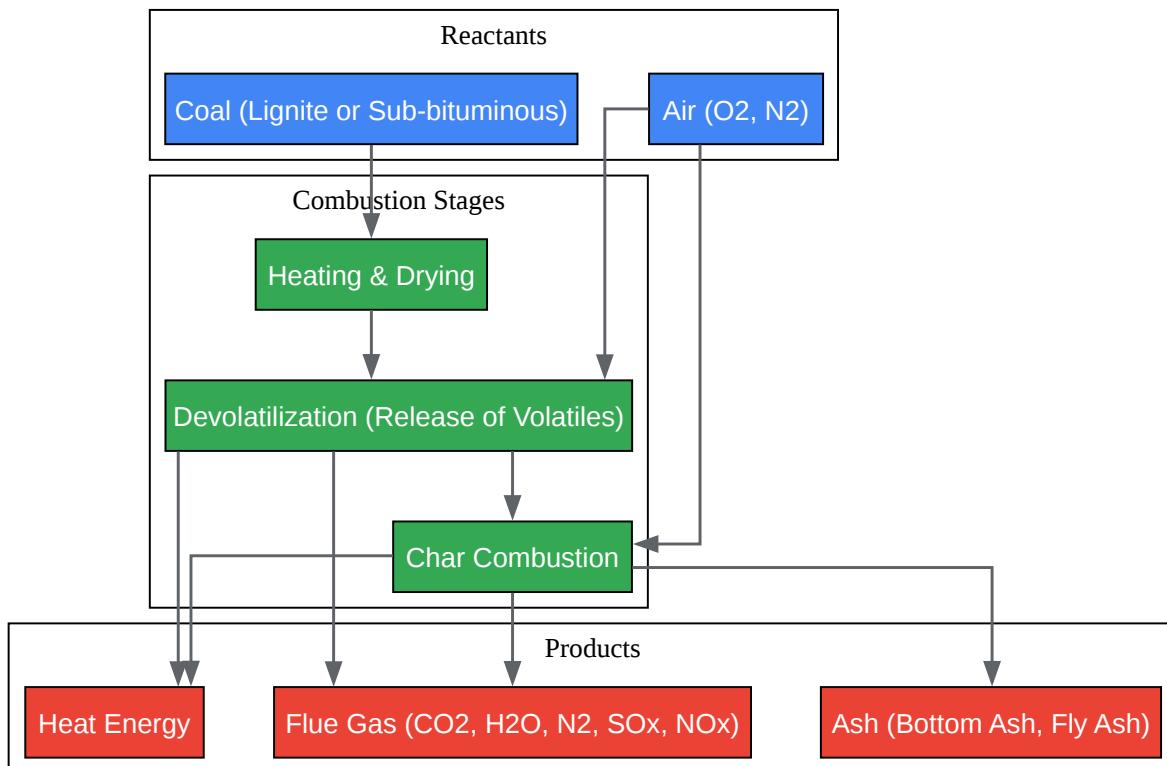
Proximate and Ultimate Analysis

Proximate and ultimate analyses are fundamental to characterizing coal.


- **Proximate Analysis:** This is performed according to ASTM D3172 standards and involves determining the moisture, volatile matter, ash, and fixed carbon content.[10]
 - **Moisture:** Determined by heating a coal sample at 107°C to a constant weight.
 - **Volatile Matter:** Determined by heating a coal sample at 950°C in the absence of air.
 - **Ash:** The residue remaining after complete combustion of the coal in a furnace.
 - **Fixed Carbon:** Calculated by difference: $100\% - (\% \text{Moisture} + \% \text{Volatile Matter} + \% \text{Ash})$.
- **Ultimate Analysis:** This is conducted following ASTM D3176 and D5373 standards to determine the elemental composition of the coal, including carbon, hydrogen, nitrogen, sulfur, and oxygen (by difference).[11]

Combustion and Gasification Testing

- **Thermogravimetric Analysis (TGA):** TGA is used to study the thermal decomposition of coal samples under controlled heating rates and atmospheres. It provides data on ignition temperature, burnout characteristics, and reaction kinetics.
- **Drop Tube Furnace (DTF):** A DTF simulates the conditions of a pulverized coal-fired boiler. It is used to study combustion efficiency, char burnout, and the formation of pollutants like NOx and SOx under various conditions.
- **Ash Fusion Test:** This test determines the temperatures at which the coal ash begins to deform and melt, which is crucial for predicting slagging and fouling behavior in boilers.


Visualizing the Processes

To better understand the processes discussed, the following diagrams illustrate the general workflow for coal analysis and the chemical pathways of coal combustion.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for coal analysis.

[Click to download full resolution via product page](#)

Caption: General coal combustion chemical pathway.

Conclusion

Lignite and sub-bituminous coal are important energy resources, each with distinct advantages and disadvantages. **Lignite**'s high reactivity makes it easy to ignite and gasify, but its high moisture content reduces its heating value and overall efficiency. Sub-bituminous coal offers a higher energy content and lower moisture, leading to better performance in power generation, though it is less reactive than **lignite**. The choice between these two low-rank coals for a specific application will depend on a variety of factors, including the available technology, transportation costs, and environmental regulations. A thorough understanding of their

properties and performance characteristics, as outlined in this guide, is essential for their efficient and clean utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proximate and Ultimate Analysis | SGS [sgs.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.tno.nl [publications.tno.nl]
- 4. Combustion reactions of coal | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 7. Chemistry of Trace Inorganic Elements in Coal Combustion Systems: A Century of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. infinitalab.com [infinitalab.com]
- 11. Ultimate analysis, Coal Analysis, Kentucky Geological Survey, University of Kentucky [uky.edu]
- To cite this document: BenchChem. [Lignite vs. Sub-Bituminous Coal: A Comprehensive Comparison]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1179625#lignite-versus-sub-bituminous-coal-a-comparative-study>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com